7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
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Overview
Description
7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves the condensation of hydrazine derivatives with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and dehydration steps . The reaction conditions often involve heating in ethanol or using acid/base catalysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction . Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, forming essential hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring structure and is also studied for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused triazole ring, known for its potential as a therapeutic agent.
Uniqueness
7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel compounds with potentially enhanced properties .
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
7-propyl-3H-pyrazolo[3,4-d]triazin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-2-3-12-6-5(4-8-12)7(13)10-11-9-6/h4H,2-3H2,1H3,(H,9,10,13) |
InChI Key |
OZLZWZCCBZPHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=O)NN=N2 |
Origin of Product |
United States |
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